molecular formula C12H8ClF3N2O B1593146 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone CAS No. 1125828-30-9

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

Cat. No. B1593146
M. Wt: 288.65 g/mol
InChI Key: YNKKCYYJEALSKL-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone”. However, it appears to be a complex organic compound likely used in advanced chemical research1.



Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study published in MDPI describes the synthesis of a related compound through a series of reactions1. However, the exact synthesis process for “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone” is not explicitly mentioned.



Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone” is not directly available. However, the compound likely contains functional groups such as a pyrazole ring and a trifluoroethanone group1.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone” are not detailed in the available literature. However, similar compounds have been involved in Rhodium(III)-catalyzed C-H bond functionalization2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone” are not directly available. However, similar compounds have been described to have properties such as a specific density, melting point, boiling point, flash point, and refractive index4.


Scientific Research Applications

1. Synthesis of Symmetric Bridged Bis-Pyrazolone Based Metal Complex Acid Dyes

  • Application Summary: This compound is used in the synthesis of symmetric bridged bis-pyrazolone based acid dyes. These dyes are applied on leather and their application parameters including their light fastness, wash fastness and rubbing fastness were determined .
  • Methods of Application: The bis-pyrazolone compounds were accomplished from bis-hydrazine of 4,4′-Diaminostilbene-2,2′-disulfonic acid and ethyl acetoacetate. The bis-pyrazolones have been coupled with diazonium salts of o-hydroxyl aromatic amines which resulted in ligand dyes .
  • Results or Outcomes: The structures of investigated compounds were confirmed with the help of spectroscopic techniques. The dyes showed good light fastness, wash fastness and rubbing fastness when applied on leather .

2. Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine

  • Application Summary: This compound is used in a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
  • Methods of Application: The compound provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
  • Results or Outcomes: The method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

3. Synthesis of New Non-BBB Permeable Tryptophan Hydroxylase

  • Application Summary: This compound is used in the synthesis of new non-BBB permeable tryptophan hydroxylase .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .
  • Results or Outcomes: The specific results or outcomes were not detailed in the search results .

1. Synthesis of Symmetric Bridged Bis-Pyrazolone Based Metal Complex Acid Dyes

  • Application Summary: This compound is used in the synthesis of symmetric bridged bis-pyrazolone based acid dyes. These dyes are applied on leather and their application parameters including their light fastness, wash fastness and rubbing fastness were determined .
  • Methods of Application: The bis-pyrazolone compounds were accomplished from bis-hydrazine of 4,4′-Diaminostilbene-2,2′-disulfonic acid and ethyl acetoacetate. The bis-pyrazolones have been coupled with diazonium salts of o-hydroxyl aromatic amines which resulted in ligand dyes .
  • Results or Outcomes: The structures of investigated compounds were confirmed with the help of spectroscopic techniques. The dyes showed good light fastness, wash fastness and rubbing fastness when applied on leather .

2. Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine

  • Application Summary: This compound is used in a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
  • Methods of Application: The compound provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
  • Results or Outcomes: The method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

3. Synthesis of New Non-BBB Permeable Tryptophan Hydroxylase

  • Application Summary: This compound is used in the synthesis of new non-BBB permeable tryptophan hydroxylase .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .
  • Results or Outcomes: The specific results or outcomes were not detailed in the search results .

1. Synthesis of Symmetric Bridged Bis-Pyrazolone Based Metal Complex Acid Dyes

  • Application Summary: This compound is used in the synthesis of symmetric bridged bis-pyrazolone based acid dyes. These dyes are applied on leather and their application parameters including their light fastness, wash fastness and rubbing fastness were determined .
  • Methods of Application: The bis-pyrazolone compounds were accomplished from bis-hydrazine of 4,4′-Diaminostilbene-2,2′-disulfonic acid and ethyl acetoacetate. The bis-pyrazolones have been coupled with diazonium salts of o-hydroxyl aromatic amines which resulted in ligand dyes .
  • Results or Outcomes: The structures of investigated compounds were confirmed with the help of spectroscopic techniques. The dyes showed good light fastness, wash fastness and rubbing fastness when applied on leather .

2. Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine

  • Application Summary: This compound is used in a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
  • Methods of Application: The compound provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
  • Results or Outcomes: The method provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

3. Synthesis of New Non-BBB Permeable Tryptophan Hydroxylase

  • Application Summary: This compound is used in the synthesis of new non-BBB permeable tryptophan hydroxylase .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .
  • Results or Outcomes: The specific results or outcomes were not detailed in the search results .

Safety And Hazards

The specific safety and hazard information for “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone” is not available in the literature I found.


Future Directions

The future directions for the study and application of “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone” are not explicitly mentioned in the available literature.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone”. For a more comprehensive analysis, please refer to specialized literature or consult with a chemical expert.


properties

IUPAC Name

1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKKCYYJEALSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649116
Record name 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

CAS RN

1125828-30-9
Record name 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 3
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 4
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 5
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

Citations

For This Compound
1
Citations
H Li, W Zhang, X Jiang, H Wang… - Advanced Synthesis …, 2021 - Wiley Online Library
(R)‐1‐(4‐chloro‐2‐(3‐methyl‐1H‐pyrazol‐1‐yl)phenyl)‐2,2,2‐trifluoroethan‐1‐ol [(R)‐2] is a key chiral intermediate in the synthesis of telotristat ethyl, an anti‐carcinoid syndrome drug. …
Number of citations: 8 onlinelibrary.wiley.com

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